NSC 405020

概要

説明

準備方法

NSC 405020の合成には、制御された条件下で3,4-ジクロロベンゾイルクロリドと1-メチルブチルアミンを反応させることが含まれます。この反応は通常、ジクロロメタンなどの有機溶媒中で、反応中に生成される塩酸を中和するためのトリエチルアミンなどの塩基の存在下で行われます。 生成物は、再結晶またはクロマトグラフィーによって精製され、高純度レベルが達成されます .

This compoundの工業的生産方法は類似していますが、より大量に対応するためにスケールアップされます。 反応条件は、最大収率と純度が得られるように最適化されており、多くの場合、温度、圧力、反応物濃度の精密制御のための自動システムが関与します .

化学反応の分析

NSC 405020は、以下を含むいくつかの種類の化学反応を起こします。

置換反応: この化合物は、ベンゼン環上の塩素原子の存在により、求核置換反応に参加することができます。

還元反応: this compoundのアミド基は、水素化リチウムアルミニウムなどの還元剤を使用して、特定の条件下でアミンに還元することができます。

これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、トリエチルアミンなどの塩基、水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、通常、修飾された官能基を持つ元の化合物の誘導体です .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Cancer Research

NSC 405020 has been extensively studied for its potential applications in cancer research, particularly due to its ability to inhibit MT1-MMP, which is implicated in tumor invasion and metastasis.

- Tumor Growth Inhibition : Studies have shown that this compound can reduce tumor growth by inhibiting the activity of MT1-MMP. For example, it has been reported to suppress bone erosion in c-Fos-deficient mouse models and decrease arsenic-mediated invasion in human squamous cell carcinoma cells .

Cell Biology

In cell biology, this compound is used to explore the role of matrix metalloproteinases in cellular processes such as migration and invasion. Its specific inhibition of MT1-MMP allows researchers to dissect the pathways involved in these processes without affecting other MMPs.

Electrochemical Sensing

Recent studies have also explored the use of this compound in electrochemical sensing applications. By covalently attaching this compound to carbon nanotubes, researchers have developed sensors capable of detecting MMP-14 with high specificity and sensitivity. This application highlights the compound's versatility beyond traditional biochemical assays .

Industrial Applications

In addition to its biomedical applications, this compound is being investigated for potential uses in material science and organic synthesis. Its properties as a reagent can facilitate the development of new materials with specific characteristics.

Case Study 1: Tumor Invasion and Metastasis

In a study published by Clancy et al., this compound was shown to significantly reduce the invasiveness of glioblastoma cells by inhibiting MT1-MMP activity. The results indicated that treatment with this compound led to a marked decrease in cell migration efficiency by approximately 75%, underscoring its potential as a therapeutic agent against aggressive cancers .

Case Study 2: Electrochemical Detection

A novel approach demonstrated by researchers involved using this compound for electrochemical detection of MMP-14. By modifying carbon nanotubes with this inhibitor, they achieved a linear detection range for MMP-14 down to 10 ng/mL. This method not only enhances detection sensitivity but also offers a stable platform for monitoring MMP activity in various biological samples .

作用機序

NSC 405020は、MT1-MMPのヘモペキシンドメインと直接相互作用することによって効果を発揮します。この相互作用はMT1-MMPのホモダイマー化に影響を与え、その腫瘍促進活性を抑制します。 この化合物は、MT1-MMPまたはMMP-2の触媒活性を影響を与えないため、選択的阻害剤となります . 含まれる分子標的と経路には、腫瘍の増殖と転移に不可欠なMT1-MMP媒介過程の阻害が含まれます .

6. 類似の化合物との比較

This compoundは、その触媒活性を影響を与えることなく、MT1-MMPのヘモペキシンドメインを選択的に阻害するという点でユニークです。類似の化合物には以下が含まれます。

バチマスタット: this compoundの選択性には欠けていますが、複数のMMPを標的にする広域スペクトルマトリックスメタロプロテアーゼ阻害剤。

マリマスタット: がん治療への応用を持つ別の広域スペクトル阻害剤ですが、this compoundとは異なる作用機序を持っています。

プリノマスタット: MMP-2とMMP-9を選択的に阻害する阻害剤であり、がん研究で使用されていますが、MT1-MMPを特異的に標的にすることはありません.

This compoundは、その特異性と選択的阻害により、MT1-MMPとそのがん進行における役割に焦点を当てた研究において貴重なツールとなっています .

類似化合物との比較

NSC 405020 is unique in its selective inhibition of the hemopexin domain of MT1-MMP without affecting its catalytic activity. Similar compounds include:

Batimastat: A broad-spectrum matrix metalloproteinase inhibitor that targets multiple MMPs but lacks the selectivity of this compound.

Marimastat: Another broad-spectrum inhibitor with applications in cancer therapy but with a different mechanism of action compared to this compound.

Prinomastat: A selective inhibitor of MMP-2 and MMP-9, used in cancer research but does not target MT1-MMP specifically.

This compound stands out due to its specificity and selective inhibition, making it a valuable tool in research focused on MT1-MMP and its role in cancer progression .

生物活性

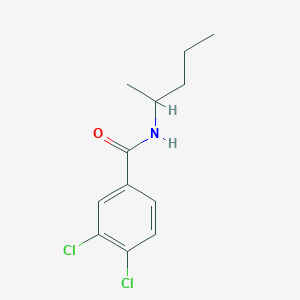

NSC 405020, chemically known as 3,4-Dichloro-N-(pentan-2-yl) benzamide, is a small molecule inhibitor primarily targeting matrix metalloproteinase-14 (MMP-14), also referred to as membrane-type matrix metalloproteinase-1 (MT1-MMP). This compound has garnered attention for its specific noncatalytic inhibition of MMP-14, which plays a crucial role in extracellular matrix remodeling, cancer progression, and metastasis.

This compound interacts directly with the hemopexin (PEX) domain of MMP-14. This interaction affects the protein's homodimerization without inhibiting its catalytic activity. The significance of this mechanism lies in its potential to modulate tumor angiogenesis and invasion, making it a valuable candidate in cancer therapeutics. Studies have shown that the binding of this compound to the PEX domain hinders the functional interactions necessary for MMP-14's pro-tumorigenic activities .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits MMP-14-mediated extracellular matrix degradation. For instance, in assays where breast cancer cell lines were treated with this compound, significant suppression of invadopodia formation and ECM degradation was observed at concentrations as low as 50 µM .

Table 1: Inhibition of MMP-14 Activity by this compound

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 50 | 75 |

| Control | - | 0 |

Case Study 1: Breast Cancer Metastasis

In a study investigating the role of MMP-14 in breast cancer metastasis, treatment with this compound resulted in reduced metastatic behavior in vivo. The study highlighted that disrupting MMP-14 activity through this compound led to altered interactions between cancer cells and their microenvironment, ultimately reducing invasion capabilities .

Case Study 2: Tumor Microenvironment

Another significant study evaluated the impact of this compound on tumor-associated matrix remodeling. When administered to tumor-bearing mice, this compound was shown to decrease MMP-14 levels in tumor-conditioned media, indicating its effectiveness in modulating the tumor microenvironment .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with a moderate half-life conducive for therapeutic applications. Toxicological assessments indicate low cytotoxicity across various normal cell lines at therapeutic concentrations, making it a promising candidate for further clinical development .

特性

IUPAC Name |

3,4-dichloro-N-pentan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYECYBETXQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323865 | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-07-6 | |

| Record name | 7497-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7497-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NSC-405020 interact with MMP-14 and what are the downstream effects of this interaction?

A1: NSC-405020 specifically targets the hemopexin (PEX) domain of MMP-14. [] This domain is distinct from the catalytic domain and is involved in substrate recognition and protein-protein interactions. By binding to the PEX domain, NSC-405020 prevents MMP-14 from interacting with its substrates, effectively inhibiting its activity. This inhibition can have downstream effects on various cellular processes that MMP-14 is involved in, such as extracellular matrix degradation, tumor angiogenesis, and cancer cell invasion.

Q2: What is the significance of targeting the PEX domain of MMP-14 for therapeutic purposes?

A2: Targeting the PEX domain of MMP-14 offers several advantages. Firstly, it allows for greater specificity compared to targeting the catalytic domain, which is shared by other MMPs. This reduces the likelihood of off-target effects. Secondly, the PEX domain is located on the outer surface of the enzyme, making it more accessible for inhibitor binding. Lastly, the research highlights the potential of using NSC-405020 immobilized on carbon nanotubes (CNTs) for electrochemical detection of MMP-14. [] This suggests a potential application of this interaction in diagnostics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。